molecular formula C13H21Cl2NO B13420172 (R,R)-Dihydro Bupropion Hydrochloride

(R,R)-Dihydro Bupropion Hydrochloride

Cat. No.: B13420172
M. Wt: 278.21 g/mol
InChI Key: YZHVQDVGTAELNB-KATIXKQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Dihydro Bupropion Hydrochloride involves the reduction of bupropion. The process typically includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the selective reduction of the ketone group to a secondary alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(R,R)-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Bupropion.

    Reduction: Various dihydro derivatives.

    Substitution: Substituted bupropion derivatives.

Properties

Molecular Formula

C13H21Cl2NO

Molecular Weight

278.21 g/mol

IUPAC Name

(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1

InChI Key

YZHVQDVGTAELNB-KATIXKQHSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Origin of Product

United States

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